

Early Research Findings on N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(4-fluorophenyl)cyclohexanecarboxamide

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Introduction

N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative with the chemical formula $C_{13}H_{16}FNO$.^[1] Its structure, featuring a cyclohexane ring linked to a 4-fluorophenyl group via an amide bond, has garnered interest within the medicinal chemistry landscape. The presence of the fluorophenyl moiety is of particular note, as derivatives containing this group are known to exhibit a range of biological activities, including antiviral and anticancer properties, often coupled with enhanced metabolic stability and target affinity.^[2] This technical guide provides a summary of the early research findings on **N-(4-fluorophenyl)cyclohexanecarboxamide**, focusing on its synthesis and known properties.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-fluorophenyl)cyclohexanecarboxamide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ FNO	[1]
Molecular Weight	221.27 g/mol	
IUPAC Name	N-(4-fluorophenyl)cyclohexanecarboxamide	
InChI Key	RQMDSCPCNJHYJL-UHFFFAOYSA-N	[1]

Synthesis

The synthesis of **N-(4-fluorophenyl)cyclohexanecarboxamide** can be achieved through the reaction of cyclohexanecarboxylic acid with 4-fluoroaniline. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide

Materials:

- Cyclohexanecarboxylic acid
- 4-fluoroaniline
- Thionyl chloride or a suitable coupling reagent (e.g., HATU)
- Anhydrous solvent (e.g., dichloromethane, DMF)
- Base (e.g., triethylamine, DIPEA)

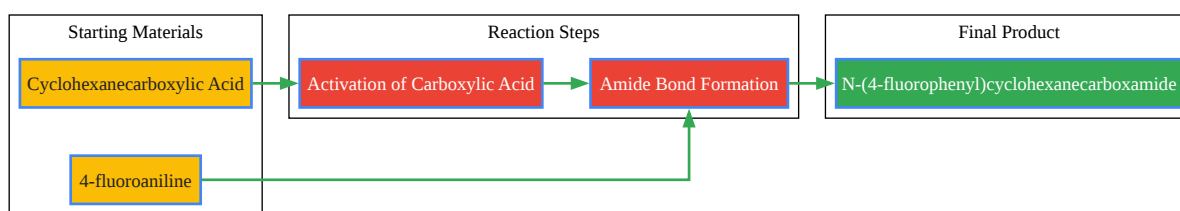
Procedure:

- **Activation of Carboxylic Acid:** Cyclohexanecarboxylic acid is converted to its more reactive acyl chloride. This can be achieved by reacting it with thionyl chloride, often under reflux.

Alternatively, peptide coupling reagents like HATU in the presence of a base such as DIPEA in a solvent like DMF can be used for amide bond formation.

- **Amide Bond Formation:** The activated cyclohexanecarboxylic acid derivative is then reacted with 4-fluoroaniline in an anhydrous solvent. A base is typically added to neutralize the acid formed during the reaction.
- **Work-up and Purification:** Following the reaction, the mixture is typically subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The crude product can then be purified using techniques such as recrystallization or column chromatography to yield **N-(4-fluorophenyl)cyclohexanecarboxamide**.

The logical workflow for the synthesis is depicted in the following diagram.



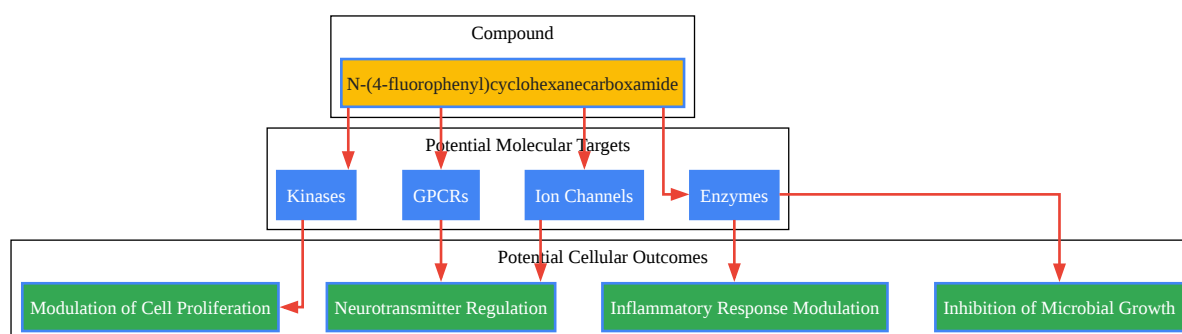
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Caption: Synthetic workflow for **N-(4-fluorophenyl)cyclohexanecarboxamide**.

Biological Activity and Potential

While specific quantitative biological data for **N-(4-fluorophenyl)cyclohexanecarboxamide** is not yet extensively documented in publicly available literature, its structural features suggest potential areas for investigation. The presence of a 4-fluorophenyl group is a common motif in bioactive molecules, often contributing to improved metabolic stability and binding affinity to biological targets.[2] Carboxamide derivatives, as a class, have a broad range of reported pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial effects.[3]

Based on the activities of structurally related compounds, potential, yet unconfirmed, signaling pathways that could be modulated by **N-(4-fluorophenyl)cyclohexanecarboxamide** are hypothesized below. It is crucial to note that these are speculative pathways and require experimental validation.



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Caption: Hypothesized potential molecular targets and cellular outcomes.

Future Directions

The preliminary information on **N-(4-fluorophenyl)cyclohexanecarboxamide** suggests that it is a compound of interest for further investigation. Its reported high metabolic stability makes it an attractive scaffold for drug design.[2] Future research should focus on a comprehensive biological evaluation of this compound. This would involve screening against a wide range of biological targets to identify its primary mechanism(s) of action. Key experimental areas to explore would include:

- Cytotoxicity assays against a panel of cancer cell lines to explore its potential as an anticancer agent.

- Antimicrobial assays against various bacterial and fungal strains.
- Enzymatic and receptor binding assays to identify specific molecular targets.

The generation of quantitative data from these studies will be crucial in determining the therapeutic potential of **N-(4-fluorophenyl)cyclohexanecarboxamide** and guiding future drug development efforts.

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- To cite this document: BenchChem. [Early Research Findings on N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b312733#early-research-findings-on-n-4-fluorophenyl-cyclohexanecarboxamide]

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